molecular formula C12H12N2 B1227191 N-(pyridin-4-ylmethyl)aniline CAS No. 3034-32-0

N-(pyridin-4-ylmethyl)aniline

Cat. No.: B1227191
CAS No.: 3034-32-0
M. Wt: 184.24 g/mol
InChI Key: IRJVUOQNBSTXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Phenyl-pyridin-4-ylmethyl-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine receptors, which are involved in cellular signaling pathways . These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical processes within the cell.

Cellular Effects

Phenyl-pyridin-4-ylmethyl-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of purine and pyrimidine receptors, which play a crucial role in cellular signaling . Additionally, it can impact the phosphorylation of cellular proteins, thereby influencing nutrient metabolism and the synthesis of additional hormones .

Molecular Mechanism

The molecular mechanism of action of phenyl-pyridin-4-ylmethyl-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, it has been observed to interact with pyrimidine receptors, leading to changes in cellular signaling pathways . These interactions can result in the inhibition or activation of enzymes, thereby affecting various biochemical processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl-pyridin-4-ylmethyl-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by various factors, such as temperature and pH . Additionally, long-term exposure to phenyl-pyridin-4-ylmethyl-amine can result in changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of phenyl-pyridin-4-ylmethyl-amine vary with different dosages in animal models. At lower doses, this compound can modulate cellular signaling pathways and enzyme activity without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and alterations in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

Phenyl-pyridin-4-ylmethyl-amine is involved in various metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been shown to modulate the activity of enzymes involved in pyrimidine ribonucleotide synthesis, thereby affecting cellular proliferation and metabolism .

Transport and Distribution

The transport and distribution of phenyl-pyridin-4-ylmethyl-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For example, phenyl-pyridin-4-ylmethyl-amine can be transported across cellular membranes by specific transporters, affecting its distribution within the cell .

Subcellular Localization

Phenyl-pyridin-4-ylmethyl-amine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can modulate gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-pyridin-4-ylmethyl-amine typically involves the reaction of pyridine derivatives with phenylmethylamine under controlled conditions. One common method includes the use of aldehydes or ketones with ammonia, a process first detailed by Chichibabin in 1929 . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of phenyl-pyridin-4-ylmethyl-amine may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJVUOQNBSTXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306625
Record name N-Phenyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3034-32-0
Record name N-Phenyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.